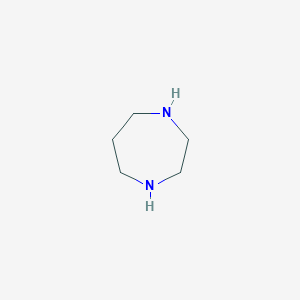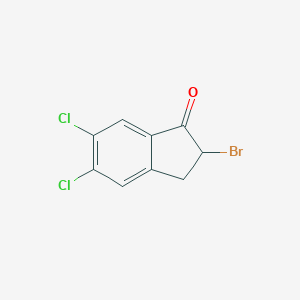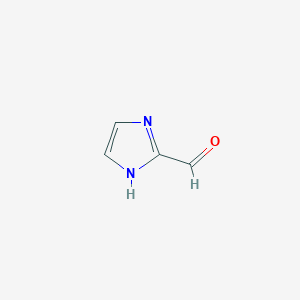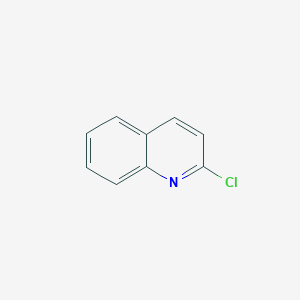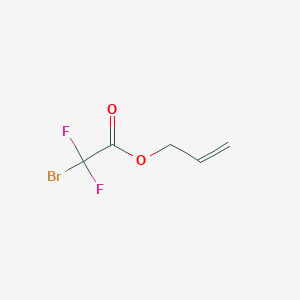
1-cloro-4-fenil-3-butin-2-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated organic compounds can involve various methods, including electrochemical preparations, as seen in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Chlorodemetalation reactions are also employed to synthesize compounds like 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes . These methods highlight the versatility of chlorinated compounds in synthetic chemistry and their potential relevance to the synthesis of 1-chloro-4-phenyl-3-butyn-2-one.
Molecular Structure Analysis
The molecular structure of chlorinated organic compounds can be complex, with various substituents affecting the overall geometry and electronic properties. For instance, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were determined by X-ray analysis, revealing a trigonal bipyramidal coordination at the tin center . Similarly, the molecular structure of 1-chloro-4-phenyl-3-butyn-2-one would likely be influenced by the presence of the chloro and keto groups, as well as the phenyl ring.
Chemical Reactions Analysis
Chlorinated organic compounds can undergo a variety of chemical reactions. For example, 4,4-dichloro-3-buten-2-one reacts with sodium phenoxide and sodium phenyl sulfide, with the reaction course depending on the medium's basicity . These reactions demonstrate the reactivity of chloro and keto groups, which are also present in 1-chloro-4-phenyl-3-butyn-2-one, suggesting that it may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. For instance, the introduction of cyano groups in 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes affects their optical properties . Similarly, the presence of chloro, keto, and phenyl groups in 1-chloro-4-phenyl-3-butyn-2-one would be expected to influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Aplicaciones Científicas De Investigación
Estudios de metabolismo de fármacos
1-cloro-4-fenil-3-butin-2-ona: se ha utilizado en estudios para comprender su metabolismo en preparaciones de hígado de rata. El compuesto sufre un metabolismo reductivo, donde el triple enlace y el grupo carbonilo se reducen . Esta investigación proporciona información sobre las vías metabólicas y las posibles interacciones de los productos farmacéuticos dentro de los sistemas biológicos.
Reacciones organometálicas
Este compuesto sirve como intermediario en reacciones con reactivos organometálicos . Su estructura única permite la formación de moléculas complejas, que pueden ser cruciales en el desarrollo de nuevos materiales o fármacos.
Síntesis de diterpenoides
En el campo de la síntesis de productos naturales, This compound se utiliza para la síntesis de diterpenoide clerodano, un compuesto con diversas actividades biológicas . Esta aplicación es significativa para el descubrimiento de nuevos fármacos derivados de sustancias naturales.
Procesos de arilación
El compuesto está involucrado en procesos de arilación estereoselectiva mediados por cloruro de galio (III), lo que lleva a la formación de (E)-α,β-cetonas insaturadas . Esto es particularmente útil en química sintética para crear compuestos con configuraciones y propiedades específicas.
Investigación de reducción enzimática
La investigación sobre la reducción enzimática de This compound ha llevado al descubrimiento de un nuevo tipo de enzima reductasa en los microsomas hepáticos de rata . Este hallazgo podría tener implicaciones para comprender los mecanismos enzimáticos y diseñar inhibidores enzimáticos.
Farmacocinética
El estudio de cómo se absorbe, distribuye, metaboliza y excreta This compound en los organismos puede proporcionar información valiosa para el desarrollo de fármacos y las evaluaciones de seguridad .
Estudios de inhibición
This compound: se ha demostrado que inhibe la actividad de la etoxiresorufina-O-dealquilasa en los microsomas hepáticos de rata . Esto sugiere posibles aplicaciones en el estudio de la inhibición de enzimas específicas involucradas en el metabolismo de fármacos.
Química quiral
Se ha observado la capacidad del compuesto para formar enantiómeros durante su reducción por microsomas hepáticos y citosol . Esta propiedad es esencial para el desarrollo de fármacos quirales, que pueden tener diferentes efectos biológicos según su orientación.
Mecanismo De Acción
Target of Action
The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .
Mode of Action
1-chloro-4-phenyl-3-butyn-2-one is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .
Biochemical Pathways
The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .
Pharmacokinetics
It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of 1-chloro-4-phenyl-3-butyn-2-one’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .
Action Environment
The efficacy and stability of 1-chloro-4-phenyl-3-butyn-2-one may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .
Propiedades
IUPAC Name |
1-chloro-4-phenylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOISFBPSVUIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451657 | |
| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176648-09-2 | |
| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

